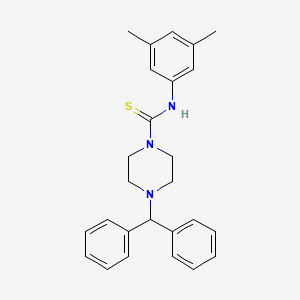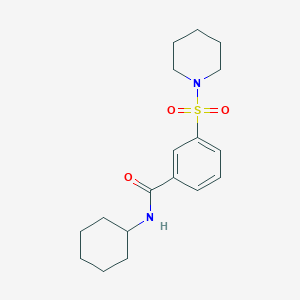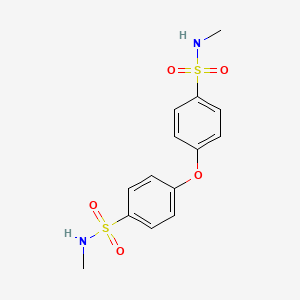![molecular formula C18H21BrN2O3S B3445374 N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3445374.png)
N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide
Übersicht
Beschreibung
N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide, also known as BDA-410, is a small molecule inhibitor that has been used in scientific research to study various cellular processes. This compound has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide has been used in scientific research to study various cellular processes, including cell proliferation, apoptosis, and autophagy. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. For example, a study published in the journal Oncotarget demonstrated that N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibited the growth of breast cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis.
Wirkmechanismus
N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide is an inhibitor of the protein kinase B-Raf, which plays a key role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer and other diseases. By inhibiting B-Raf, N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide can disrupt the MAPK pathway and inhibit cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects in cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and modulate the expression of various genes and proteins involved in cellular processes such as inflammation and angiogenesis. In addition, N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide is that it is a small molecule inhibitor that can be easily synthesized and used in various cellular and animal models. However, one limitation is that it is not a specific inhibitor of B-Raf, and can also inhibit other kinases in the MAPK pathway. In addition, the effectiveness of N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide can vary depending on the cellular context and the specific disease being studied.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide. One area of interest is the development of more specific inhibitors of B-Raf and other kinases in the MAPK pathway. Another area of interest is the use of N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to understand the full range of biochemical and physiological effects of N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide, and its potential therapeutic applications in various diseases.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-4-21(5-2)25(23,24)17-12-14(7-6-13(17)3)18(22)20-16-10-8-15(19)9-11-16/h6-12H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQKOEFBHUSQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(diethylsulfamoyl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3445294.png)
![1-ethyl-4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3445302.png)
![7-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B3445305.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3445306.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B3445326.png)
![4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B3445330.png)
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3445337.png)
![1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3445343.png)

![ethyl 4-{[(4-bromo-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3445381.png)


![4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid](/img/structure/B3445408.png)